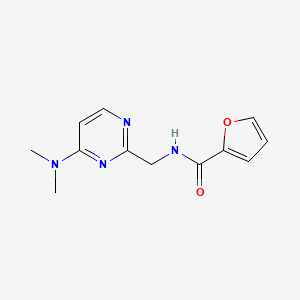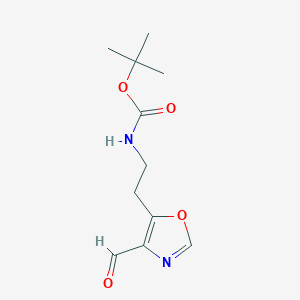
Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for Tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate were not found, the formation of Boc-protected amines and amino acids, which are similar compounds, is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The exact structure could not be found in the search results.Chemical Reactions Analysis
The Boc group in compounds like this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Synthesis of Biologically Active Compounds
- Intermediate in Omisertinib Synthesis : Tert-butyl derivatives have been used as intermediates in the synthesis of biologically active compounds, such as Omisertinib (AZD9291), a medication for non-small cell lung cancer treatment. A study demonstrated a rapid synthetic method for such an intermediate, achieving an 81% total yield over three steps, including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Crystallographic and Structural Analysis
- Isomorphous Crystal Structures : Investigations into the crystal structures of tert-butyl derivatives have revealed how molecules link via hydrogen and halogen bonds involving carbonyl groups, contributing to the understanding of molecular interactions in solid states (Baillargeon et al., 2017).
Synthesis of Analogues and Derivatives
- Carbocyclic Analogues of Nucleotides : Research on tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has contributed to the synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, important for medicinal chemistry and drug development (Ober et al., 2004).
Chemoselective Reactions and Catalysis
- N-tert-Butoxycarbonylation of Amines : Studies have shown that indium(III) halides are efficient catalysts for N-tert-butoxycarbonylation of amines, leading to the formation of N-tert-butyl-carbamates in excellent yields under solvent-free conditions, demonstrating the potential for chemoselective synthesis processes (Chankeshwara & Chakraborti, 2006).
Properties
IUPAC Name |
tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)12-5-4-9-8(6-14)13-7-16-9/h6-7H,4-5H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRSPVIKJDXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(N=CO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
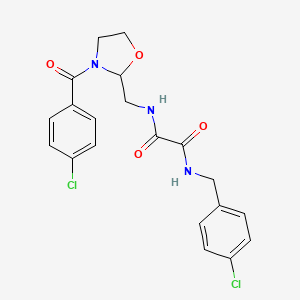
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2891215.png)
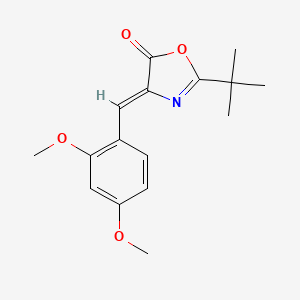
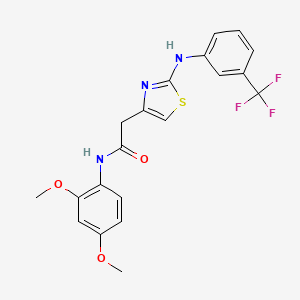
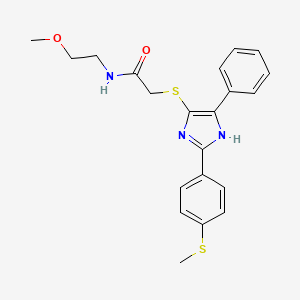
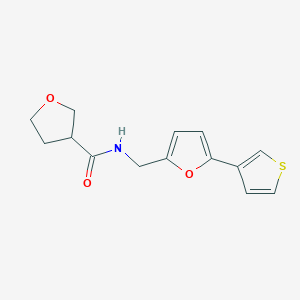
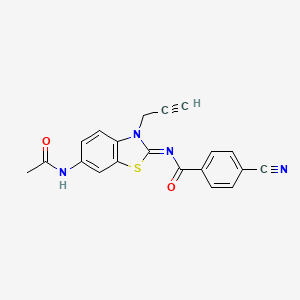
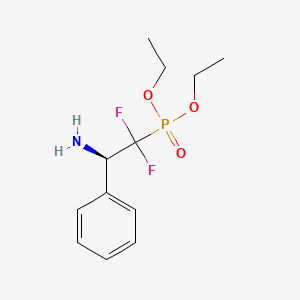
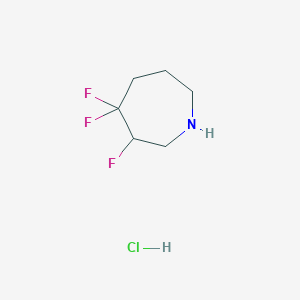
![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)

![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)
